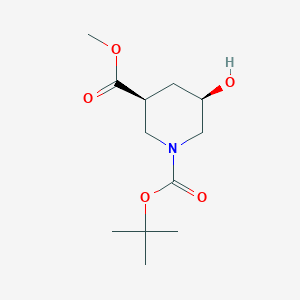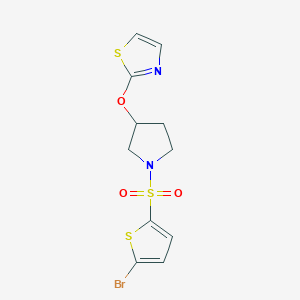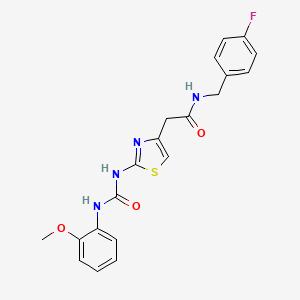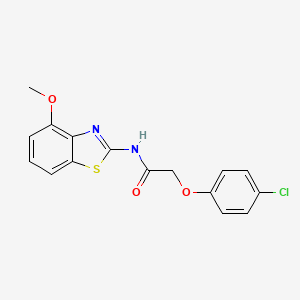![molecular formula C19H18FN3O2 B2465640 (4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 942005-02-9](/img/structure/B2465640.png)
(4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a fluorophenyl group and a methylfuro[3,2-b]pyridin-2-yl group. The presence of these groups can significantly influence the compound’s physical and chemical properties.Applications De Recherche Scientifique
Inhibitor of Human Equilibrative Nucleoside Transporters (ENTs)
This compound has a similar structure to 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which is a novel inhibitor of ENTs . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound could potentially be used in research related to these areas .
Neuropharmacological Research
The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research. Piperazine derivatives are known to interact with various neurotransmitter systems, potentially as a modulator of neurotransmitter activity.
Antiviral Activity
Indole derivatives, which share a similar structure with the compound, have been reported to possess antiviral activity . Therefore, this compound could potentially be used in antiviral research .
Anti-inflammatory Research
Indole derivatives have also been reported to possess anti-inflammatory activity . Given the structural similarity, this compound could potentially be used in anti-inflammatory research .
Pain Management Research
The compound shares a similar structure with [1-(4-Fluorophenyl)indol-5-yl]-[3-azetidin-1-yl]methanone, which is a potent, selective, and reversible noncovalent MAGL inhibitor . MAGL inhibitors are an appealing strategy in the development of treatments for several disorders, including ones related to mood, pain, and inflammation . Therefore, this compound could potentially be used in pain management research .
Anticancer Research
Indole derivatives have been reported to possess anticancer activity . Given the structural similarity, this compound could potentially be used in anticancer research .
Mécanisme D'action
While specific details about the mechanism of action of this compound are not available, a study has shown that a similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), acts as an inhibitor of human equilibrative nucleoside transporters . These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Orientations Futures
The future research directions for this compound could involve further investigation into its potential biological activities, such as its effects on nucleoside transporters . Additionally, studies could explore its synthesis and the physical and chemical properties that influence its behavior and reactivity.
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-2-7-17-16(21-13)12-18(25-17)19(24)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIXHXCNPBVKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

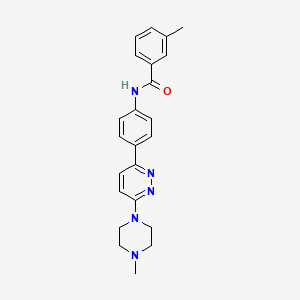
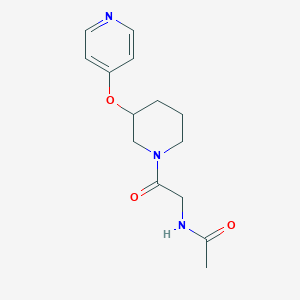
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2465564.png)



![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)

![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)
